molecular formula C16H17N7OS B2932456 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034379-23-0

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2932456
CAS RN: 2034379-23-0
M. Wt: 355.42
InChI Key: QVLJVIFHRURCJW-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a thiadiazole, piperidine, phenyl, and triazole group. Thiadiazoles are five-membered heterocyclic molecules possessing two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The properties of the compound would be influenced by these groups and their arrangement .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research has highlighted the microwave-assisted synthesis of hybrid molecules incorporating thiadiazole, triazole, and piperidine structures, demonstrating antimicrobial, anti-lipase, and anti-urease activities. This approach underlines the compound's role in developing new antimicrobial agents with potential enzyme inhibition properties (Başoğlu et al., 2013).

Anti-arrhythmic Activity

Another study explored piperidine-based derivatives for their anti-arrhythmic activities, indicating the compound's potential in cardiovascular drug development (Abdel‐Aziz et al., 2009).

Antibacterial and Antifungal Activities

The synthesis and evaluation of heterocyclic compounds, including those with a thiadiazole and triazole core, have shown significant antibacterial and antifungal activities. These findings support the compound's utility in addressing various microbial infections (Patel & Patel, 2015).

Mycobacterium tuberculosis Inhibition

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis, demonstrating the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).

Soluble Epoxide Hydrolase Inhibition

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has identified potent inhibitors of soluble epoxide hydrolase, highlighting the compound's relevance in modulating inflammatory responses and related diseases (Thalji et al., 2013).

Anticancer Activity

A study focused on novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties showed potent anticancer agents, indicating the compound's potential application in cancer therapy (Gomha et al., 2017).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the known applications of similar structures .

properties

IUPAC Name

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c24-16(14-10-17-23(20-14)13-4-2-1-3-5-13)19-12-6-8-22(9-7-12)15-11-18-25-21-15/h1-5,10-12H,6-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJVIFHRURCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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